molecular formula C12H22N4O B15291163 (1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

(1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B15291163
M. Wt: 238.33 g/mol
InChI Key: UBSDAKBVDNOBMO-UHFFFAOYSA-N
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Description

(1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H22N4O and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Biological Activity

(1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, also known as 1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and possible therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H20N4OC_{12}H_{20}N_{4}O with a molecular weight of approximately 236.31 g/mol. It features a triazole ring and a pyrrolidine moiety, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.31 g/mol
CAS Number2098017-22-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The triazole ring is particularly significant for its binding affinity to proteins and nucleic acids, which is crucial for its mechanism of action in biological systems .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. The potential anti-inflammatory activity of this compound warrants further exploration .

Cytotoxicity Against Cancer Cells : Some studies have indicated that derivatives of triazoles can exhibit cytotoxic effects on cancer cells. The specific effects of this compound on various cancer cell lines need to be characterized .

Case Studies and Research Findings

A review of related literature reveals several studies that have investigated the biological activity of triazole derivatives:

  • Inhibition of COX Enzymes :
    • A study evaluated the affinity of various triazole derivatives for COX enzymes, with some compounds showing significant inhibition comparable to established anti-inflammatory drugs .
Compound NameAffinity (kcal/mol) to COX-2
Celecoxib−12.2
MTB−9.9
(Target Compound)TBD
  • Antitumor Activity :
    • In vivo studies demonstrated that certain triazole derivatives could suppress tumor growth in mouse xenograft models, suggesting potential applications in cancer therapy .
  • Toxicity Profiles :
    • Toxicity predictions for synthesized compounds indicated lower side effects compared to traditional drugs like Diclofenac, highlighting a favorable safety profile for future development .

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

[1-[[1-(2-methylpropyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol

InChI

InChI=1S/C12H22N4O/c1-10(2)6-15-5-3-4-12(15)8-16-7-11(9-17)13-14-16/h7,10,12,17H,3-6,8-9H2,1-2H3

InChI Key

UBSDAKBVDNOBMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC1CN2C=C(N=N2)CO

Origin of Product

United States

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